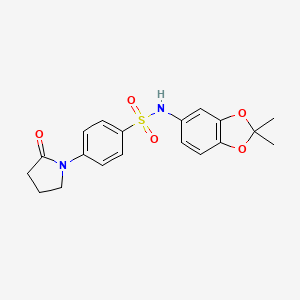
5-(2-Chlorobenzyl)-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorobenzyl)-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains both benzyl and phenyl groups attached to a triazinane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorobenzyl)-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the triazinane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thione group.
Reduction: Reduction reactions may target the chlorobenzyl or chlorophenyl groups, leading to the formation of corresponding benzyl or phenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl or phenyl derivatives.
Substitution: Substituted triazinane derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its interactions with specific molecular targets are studied to understand its mechanism of action.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
5-(2-クロロベンジル)-1-(4-クロロフェニル)-1,3,5-トリアジナン-2-チオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合することによって特定の酵素の活性を阻害し、それらの機能を阻害する可能性があります。さらに、細胞受容体と相互作用して、細胞シグナル伝達経路の変化につながる可能性があります。
類似化合物:
- 5-(4-クロロベンジル)-3-(4-クロロフェニル)-1H-1,2,4-トリアゾール
- 5-(4-クロロベンジル)-3-(4-クロロフェニル)-1H-1,2,4-トリアゾール-3-アミン
比較: 類似化合物と比較して、5-(2-クロロベンジル)-1-(4-クロロフェニル)-1,3,5-トリアジナン-2-チオンは、独特のトリアジナン環構造を有しており、明確な化学的および生物学的特性を与えています。
類似化合物との比較
- 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine
Comparison: Compared to similar compounds, 5-(2-Chlorobenzyl)-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione has a unique triazinane ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C16H15Cl2N3S |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H15Cl2N3S/c17-13-5-7-14(8-6-13)21-11-20(10-19-16(21)22)9-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H,19,22) |
InChIキー |
IUFUOWSMMLJXTB-UHFFFAOYSA-N |
正規SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11485657.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylpropanamide](/img/structure/B11485661.png)
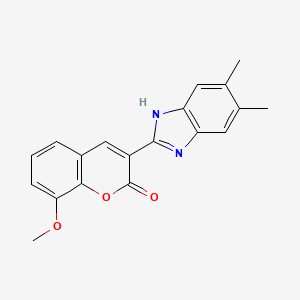
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11485673.png)
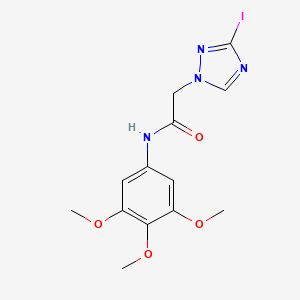
![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B11485688.png)
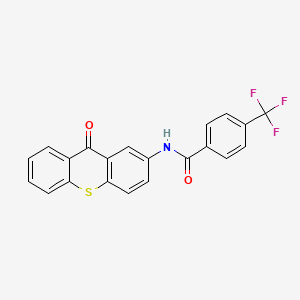
![4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11485697.png)
![N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide](/img/structure/B11485700.png)

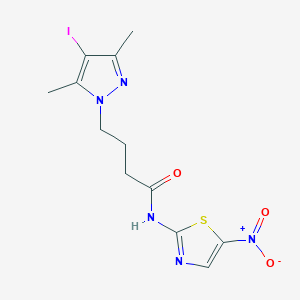
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one](/img/structure/B11485720.png)

